5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
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Overview
Description
5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 2-methoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Reaction Conditions:
Temperature: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity of cyanuric chloride.
Solvent: Common solvents used include acetone or dichloromethane.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
- **Oxidation
Properties
IUPAC Name |
5-(2-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHNIKNARNJHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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